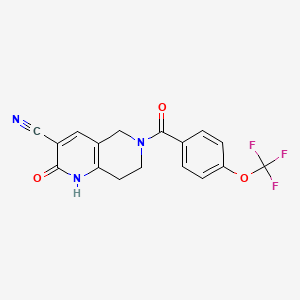

2-Oxo-6-(4-(trifluoromethoxy)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthyridine derivatives is described in the papers. For instance, Paper 1 details the synthesis of a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. These compounds were synthesized for evaluation against bacterial infections in mice . Paper 3 describes an efficient one-step synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines, which are structurally analogous to certain marine alkaloids . These synthesis methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic structure with nitrogen atoms at key positions. This core structure is important for the biological activity of these compounds. The papers do not provide detailed molecular structure analysis for the specific compound mentioned, but they do discuss the importance of the naphthyridine core and its derivatives .

Chemical Reactions Analysis

The papers describe various chemical reactions involving naphthyridine derivatives. For example, Paper 3 mentions the reaction of substituted benzo[c][2,7]naphthyridines with sodium azide to yield tetracyclic ring systems and with phenyl isothiocyanate to yield novel carbonitriles . These reactions demonstrate the chemical versatility of the naphthyridine core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are not explicitly detailed in the provided papers. However, the biological evaluation of these compounds suggests that they possess properties conducive to antibacterial activity. For instance, Paper 1 reports that certain ester derivatives protected mice against gram-negative bacterial infections, indicating that these compounds have favorable biological properties . Paper 2 evaluates the antioxidant and antimicrobial activities of a series of naphthyridine derivatives, suggesting that these compounds have significant biological potential .

Aplicaciones Científicas De Investigación

Efficient Synthesis of Derivatives

Research has demonstrated efficient methods for synthesizing various derivatives of related compounds, providing a foundation for further chemical exploration and application. For instance, the study by Elkholy (2007) detailed an efficient synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives through reactions involving similar compounds. This process highlights the versatility and reactivity of these compounds, paving the way for the development of new materials and drugs.

Novel Formation of Heterocyclic Compounds

Another significant application is in the novel formation of heterocyclic compounds, as outlined by Okuma et al. (2012). They developed a method for the synthesis of 4-aryl-2-naphthols from arynes and aroylacetones, showcasing the compound's role in creating complex molecular structures through carbon-carbon bond insertion followed by intramolecular aldol reactions.

Development of New Heterocyclic Systems

The work by Nasri and Bayat (2018) extended a library of pyrano[3,2-c]chromene and benzo[g]chromene derivatives containing an aroyl or acetyl group moiety. This research emphasizes the compound's utility in generating new heterocyclic systems with potential applications in pharmaceuticals and materials science.

Synthesis of Cyano Derivatives

Bachowska's (2011) research provided a smooth synthesis route to cyano derivatives of benzonaphthyridines, starting from related N-oxides. This synthesis process highlights the potential for developing nitrile-containing compounds, which are valuable in various chemical industries.

Alternative Synthesis Approaches

Singh et al. (2014) developed an alternative approach for the synthesis of α-aminated aroyl/acetylnaphthalenes through [4+2] annulations. Their work demonstrates the compound's role in facilitating novel synthesis routes for complex organic molecules.

Applications in DNA Binding and Anti-proliferative Properties

Research into benzochromene derivatives, closely related to the compound , has shown significant potential in binding with DNA and exerting anti-proliferative effects on cancer cells. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and demonstrated their cytotoxic potency against HT-29 cells, highlighting a promising avenue for cancer treatment research.

These studies illustrate the broad scientific research applications of "2-Oxo-6-(4-(trifluoromethoxy)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" and related compounds, ranging from synthetic chemistry to potential therapeutic uses. The exploration of these compounds contributes to our understanding of complex molecular structures and their applications in various fields.

For more in-depth reading and direct access to the research articles, please refer to the provided links:

- Efficient synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives - Y. M. Elkholy, Molecules, 2007.

- Tandem carbon-carbon bond insertion and intramolecular aldol reaction - K. Okuma et al., Chemical Communications, 2012.

- One pot synthesis of new heterocyclic systems - Shima Nasri, M. Bayat, Journal of Molecular Structure, 2018.

- A convenient route to cyano derivatives of benzonaphthyridines - B. Bachowska, Chemistry of Heterocyclic Compounds, 2011.

- Base mediated synthesis of α-aminated aroyl/acetylnaphthalenes - Surjeet Singh et al., Tetrahedron, 2014.

- Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives - Mina Hanifeh Ahagh et al., Bioorganic Chemistry, 2019.

Propiedades

IUPAC Name |

2-oxo-6-[4-(trifluoromethoxy)benzoyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3/c18-17(19,20)26-13-3-1-10(2-4-13)16(25)23-6-5-14-12(9-23)7-11(8-21)15(24)22-14/h1-4,7H,5-6,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEDYAQOSOQAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)

![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)